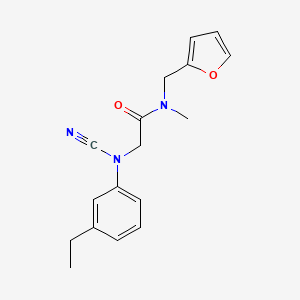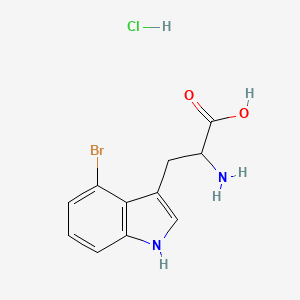
2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
The compound 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide belongs to the group of thiazole derivatives . Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its target. Some thiazole derivatives act as inhibitors, blocking the activity of their target, while others may act as agonists or antagonists, modulating the activity of their target
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary depending on its mode of action and the specific biochemical pathways it affects. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . .
Preparation Methods
The synthesis of 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions on the thiazole and thiophene rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of various industrial chemicals and materials.
Comparison with Similar Compounds
2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific combination of thiazole and thiophene rings, which may confer unique biological activities and chemical properties .
Properties
IUPAC Name |
2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS2/c9-5-3-4(6(10)15-5)7(13)12-8-11-1-2-14-8/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKDYYOEFPGHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)

![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)


![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)
![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994494.png)
![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/new.no-structure.jpg)
![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2994502.png)
